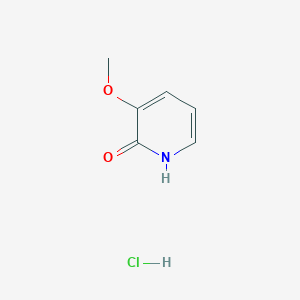

3-Methoxypyridin-2-ol hydrochloride

描述

Contextual Significance in Heterocyclic Chemistry and Precursor Design

3-Methoxypyridin-2-ol hydrochloride belongs to the class of heterocyclic compounds, which are organic compounds containing a ring structure with at least one atom other than carbon. Specifically, it is a derivative of pyridine (B92270), a six-membered heterocyclic aromatic compound structurally similar to benzene (B151609) but with one carbon atom replaced by a nitrogen atom. bris.ac.uk The presence of the nitrogen atom gives pyridine and its derivatives unique properties, including basicity and the ability to form hydrogen bonds, making them valuable in various chemical applications. jcbsc.orgnih.gov

The structure of this compound, featuring both a methoxy (B1213986) (-OCH3) and a hydroxyl (-OH) group on the pyridine ring, makes it a versatile precursor in organic synthesis. Precursors are compounds that participate in a chemical reaction that produces another compound. The functional groups on this molecule allow for a variety of chemical modifications, enabling the synthesis of more complex molecules. For instance, the hydroxyl group can be involved in esterification or etherification reactions, while the methoxy group can influence the reactivity of the pyridine ring. The hydrochloride salt form enhances the compound's stability and solubility in certain solvents, which is advantageous for its use in chemical reactions.

Evolution of Pyridine Derivative Research: A Historical Overview

The study of pyridine and its derivatives has a rich history dating back to the 19th century. Pyridine was first isolated from coal tar in 1849 by the Scottish chemist Thomas Anderson. bris.ac.uk Its chemical structure was later determined independently by Wilhelm Körner and James Dewar in the 1860s. bris.ac.ukwikipedia.org

The first major breakthrough in the synthesis of pyridine derivatives was the Hantzsch pyridine synthesis, developed in 1881 by Arthur Hantzsch. wikipedia.orgyoutube.com This method involves the condensation of a β-keto acid, an aldehyde, and ammonia (B1221849). wikipedia.org Another significant contribution was the Chichibabin pyridine synthesis, reported in 1924, which involves the reaction of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia. wikipedia.org

Over the years, research has focused on developing more efficient and selective methods for the synthesis and functionalization of pyridine derivatives. acs.orgorganic-chemistry.org The inherent electronic properties of the pyridine ring make it susceptible to nucleophilic substitution at the C2 and C4 positions, while electrophilic substitution typically occurs at the C3 position. nih.gov Modern research often employs advanced techniques like visible light-mediated reactions and the use of N-functionalized pyridinium (B92312) salts to achieve site-selective functionalization. nih.gov These advancements have broadened the scope of accessible pyridine derivatives, including those with specific substitution patterns like 3-Methoxypyridin-2-ol.

Current Research Landscape and Emerging Opportunities for this compound

The current research landscape for pyridine derivatives is vibrant and expanding, with a significant focus on their application in medicinal chemistry and materials science. nih.govresearchgate.net Pyridine-containing compounds are found in a wide range of pharmaceuticals, agrochemicals, and functional materials. wikipedia.orgresearchgate.net The unique properties of the pyridine ring, such as its ability to act as a ligand and its involvement in hydrogen bonding, make it a privileged scaffold in drug discovery. jcbsc.org

For this compound, its bifunctional nature presents several emerging opportunities. It can serve as a key building block in the synthesis of highly substituted pyridine derivatives. The strategic placement of the methoxy and hydroxyl groups can direct further chemical transformations, allowing for the creation of complex molecular architectures.

Recent studies have highlighted the importance of methoxypyridine scaffolds in the development of novel therapeutic agents. For example, methoxypyridine derivatives have been investigated as γ-secretase modulators for potential use in treating Alzheimer's disease. nih.gov While specific research on this compound is still emerging, its structural motifs are present in various biologically active compounds. The continued exploration of this compound as a precursor could lead to the discovery of new molecules with valuable applications in pharmaceuticals and other areas of chemical science.

Data on Related Pyridine Compounds

To provide context for the properties of this compound, the following tables detail information on related pyridine derivatives.

Table 1: Physical Properties of Selected Pyridine Derivatives

| Compound Name | CAS Number | Molecular Formula | Melting Point (°C) | Boiling Point (°C) |

| Pyridine | 110-86-1 | C5H5N | -41.63 | 115.2 |

| 2-Methoxypyridine | 1628-89-3 | C6H7NO | --- | 142 |

| 2-Hydroxy-3-methoxypyridine | 20928-63-6 | C6H7NO2 | --- | --- |

| 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride | 86604-75-3 | C9H13Cl2NO | 128-131 | --- |

| 2,3-Diamino-6-methoxypyridine dihydrochloride (B599025) | --- | C6H11Cl2N3O | 211-213 | --- |

Data sourced from multiple chemical suppliers and databases. wikipedia.orgchemicalbook.comchemspider.comchemicalbook.comgoogle.com

Structure

3D Structure of Parent

属性

IUPAC Name |

3-methoxy-1H-pyridin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2.ClH/c1-9-5-3-2-4-7-6(5)8;/h2-4H,1H3,(H,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJOCAQSIUXCVBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CNC1=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1820686-01-8 | |

| Record name | 3-methoxypyridin-2-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Sophisticated Synthetic Methodologies and Chemical Transformations of 3 Methoxypyridin 2 Ol Hydrochloride

Elucidation of Established Synthetic Routes for 3-Methoxypyridin-2-ol Hydrochloride

Established methods for the synthesis of this compound typically rely on a multi-step approach, beginning with the careful selection and functionalization of precursors, followed by the construction of the core pyridine (B92270) scaffold and concluding with controlled salt formation.

Precursor Synthesis and Regioselective Functionalization

The journey towards this compound often commences with readily available starting materials that are strategically modified to install the necessary functionalities at specific positions. A common precursor is 2,3-dihydroxypyridine (B124209). The regioselective methylation of the hydroxyl group at the 3-position is a critical step. One documented method involves the treatment of 2,3-dihydroxypyridine with a methylating agent like dimethylsulfate in the presence of a base such as sodium hydroxide. prepchem.com This reaction is carefully controlled to favor the formation of the 3-methoxy derivative over the 2-methoxy isomer.

Another approach to a functionalized precursor involves the use of 2,6-dibromo-3-aminopyridine. Through nucleophilic aromatic substitution, the bromo group at the 2-position can be selectively replaced by a methoxy (B1213986) group using sodium methoxide. This yields 6-bromo-2-methoxy-3-aminopyridine, a versatile intermediate for further transformations.

The synthesis of precursors can also involve the functionalization of simpler pyridine derivatives. For instance, the synthesis of various substituted pyridines often starts from commodity chemicals like acetaldehyde (B116499) and ammonia (B1221849), which can be condensed to form the basic pyridine ring that is subsequently functionalized. beilstein-journals.org

Pyridine Scaffold Construction via Advanced Cyclization Reactions

The construction of the 2-pyridone ring is a cornerstone of the synthesis. Various advanced cyclization reactions have been developed to achieve this. The Hantzsch pyridine synthesis, a classic method, typically involves the condensation of a β-ketoester, an aldehyde, and ammonia or an ammonium (B1175870) salt to form a dihydropyridine (B1217469), which is then oxidized to the corresponding pyridine. beilstein-journals.org While versatile, this method may require subsequent functionalization to achieve the desired 3-methoxy-2-ol substitution pattern.

More direct approaches to the 2-pyridone scaffold include the condensation of 1,3-dicarbonyl compounds with cyanoacetamide, known as the Guareschi–Thorpe condensation, which yields highly substituted 2-pyridones. beilstein-journals.org Another strategy involves the ring expansion of 2-acylfurans with ammonia, which can lead to the formation of 3-hydroxypyridines. researchgate.net

Modern advancements have introduced transition-metal-catalyzed cyclization reactions. For example, the [2+2+2] cycloaddition of alkynes and nitriles, catalyzed by transition metals, offers a powerful tool for constructing substituted pyridine rings. goettingen-research-online.de

Halogenation and Controlled Hydrochloride Salt Formation

While the name "this compound" might imply a halogenation step, in this context, it refers to the formation of a hydrochloride salt of the 3-methoxypyridin-2-ol molecule. The "ol" and "one" tautomerism in 2-hydroxypyridines means the compound can also be named 3-methoxy-2(1H)-pyridone.

The final step in the synthesis is the formation of the hydrochloride salt. This is typically achieved by treating the purified 3-methoxypyridin-2-ol base with hydrochloric acid (HCl) in a suitable solvent, such as methanol (B129727) or a mixture of dichloromethane (B109758) and methanol. nih.gov The controlled addition of HCl protonates the basic nitrogen atom of the pyridine ring, leading to the precipitation of the crystalline hydrochloride salt. The salt form often enhances the stability and handling of the compound.

Exploration of Innovative Approaches in this compound Synthesis

The quest for more efficient and environmentally benign synthetic methods has spurred the development of innovative approaches, including the application of green chemistry principles and novel catalytic systems.

Implementation of Green Chemistry Principles for Sustainable Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of heterocyclic compounds like 2-pyridones. A key strategy is the use of multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a complex product, thereby reducing the number of synthetic steps, solvent waste, and energy consumption. nih.gov For instance, the one-pot synthesis of functionalized 2-pyridones has been achieved through the reaction of aromatic aldehydes, malononitrile, and an active methylene (B1212753) compound in the presence of a base. nih.gov

The use of greener solvents is another important aspect. Water has been explored as a solvent for the synthesis of 5,6-fused 2-pyridone ring systems through a tandem condensation and intramolecular ring closure sequence. organic-chemistry.org Solvent-free reactions, conducted under thermal conditions or with microwave irradiation, also represent a significant step towards more sustainable processes. nih.govacs.org

Mechanochemistry, which involves reactions conducted by grinding solid reactants together, offers a solvent-free alternative for the synthesis of heterocyclic compounds and aligns well with the principles of green chemistry.

Development of Novel Catalytic Methods for Enhanced Reaction Efficiency

Novel catalytic methods have emerged as a powerful tool for the efficient synthesis of 2-pyridones, offering improved selectivity and milder reaction conditions. Transition metal catalysts, in particular, have shown great promise.

Ruthenium-catalyzed oxidative annulation of acrylamides with alkynes provides a direct route to a variety of 2-pyridones. goettingen-research-online.de This method is attractive due to the use of an inexpensive and less toxic metal catalyst compared to some alternatives.

Palladium-catalyzed reactions have also been extensively developed for the synthesis of functionalized 2-pyridones. For example, a mild, step-economical method involves the palladium-catalyzed aerobic oxidative dicarbonation of N-(furan-2-ylmethyl) alkyne amides with alkenes as coupling partners. acs.orgresearchgate.net Furthermore, copper-catalyzed N-arylation of 2-pyridones with diaryliodonium salts proceeds at room temperature, offering a highly efficient and chemoselective method for producing N-aryl-2-pyridones. organic-chemistry.org

The site-selective C-H functionalization of the 2-pyridone ring using various catalytic systems, including iron, nickel, and rhodium, allows for the direct introduction of functional groups at specific positions, avoiding the need for pre-functionalized substrates. nih.gov These catalytic approaches not only enhance reaction efficiency but also open up new avenues for creating diverse libraries of substituted 2-pyridones.

Asymmetric Synthesis and Stereochemical Control Strategies

Asymmetric synthesis, the controlled synthesis of a chiral molecule in a way that favors the formation of a specific enantiomer or diastereomer, represents a pinnacle of modern organic chemistry. While specific, documented asymmetric syntheses starting directly from this compound are not prevalent in readily available literature, the principles of stereochemical control can be applied to its structural framework. The synthesis of chiral piperidines, for which the reduced form of the pyridine ring of this compound would be a precursor, is an area of intense research. snnu.edu.cn

Strategies for achieving enantioselectivity often involve the use of chiral catalysts. For instance, chiral phosphoric acids (CPAs) have proven to be versatile catalysts in asymmetric intramolecular aza-Michael cyclizations to produce enantioenriched nitrogen heterocycles. whiterose.ac.uk Another powerful technique is the transition-metal-catalyzed asymmetric transfer hydrogenation of carbon-nitrogen double bonds (C=N) in precursor molecules. mdpi.com Rhodium and Iridium complexes with chiral ligands are frequently employed for the asymmetric hydrogenation of N-heteroaromatics, providing a pathway to chiral saturated rings like piperidines with high enantiomeric excess (ee). snnu.edu.cnmdpi.com

A plausible, albeit hypothetical, asymmetric route involving the 3-methoxypyridin-2-ol core could proceed via a three-step process:

Partial reduction of the pyridine ring to a dihydropyridine derivative.

A Rhodium-catalyzed asymmetric carbometalation or reductive Heck reaction using an aryl or vinyl boronic acid to install a substituent at a specific position, creating a chiral center. snnu.edu.cn

A final reduction of the remaining double bond to furnish the fully saturated, enantiomerically enriched piperidine (B6355638) ring. snnu.edu.cn

These established methodologies highlight the potential for creating chiral molecules from the pyridine scaffold, should a suitable prochiral intermediate derived from this compound be prepared.

Comprehensive Analysis of Chemical Reactivity and Derivatization of this compound

The chemical reactivity of this compound is governed by the interplay of its constituent parts: the electron-deficient pyridine ring, the electron-donating hydroxyl (-OH) and methoxy (-OCH₃) substituents, and the pyridinium (B92312) salt form.

Electrophilic Aromatic Substitution Reactions on the Pyridine Ring

Electrophilic aromatic substitution (SₑAr) is a fundamental reaction class for aromatic systems. wikipedia.org The mechanism involves an initial attack by the aromatic ring's π-electrons on an electrophile, forming a resonance-stabilized carbocation known as an arenium ion, followed by deprotonation to restore aromaticity. dalalinstitute.commasterorganicchemistry.com

The pyridine ring itself is generally deactivated towards electrophilic attack compared to benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. However, the substituents on the 3-Methoxypyridin-2-ol ring significantly influence its reactivity. Both the hydroxyl and methoxy groups are activating, electron-donating groups that direct incoming electrophiles to the ortho and para positions. wikipedia.org

Considering the structure of 3-methoxypyridin-2-ol, the directing effects of the substituents can be analyzed as follows:

| Substituent | Position | Activating/Deactivating | Directing Effect |

| Pyridine Nitrogen | 1 | Deactivating | Meta-directing (to C3, C5) |

| Hydroxyl (-OH) | 2 | Activating | Ortho/Para-directing (to C3, C6) |

| Methoxy (-OCH₃) | 3 | Activating | Ortho/Para-directing (to C2, C4) |

The combined influence of these groups suggests that the C4 and C6 positions are the most activated and sterically accessible sites for electrophilic attack. The C5 position is deactivated by the adjacent nitrogen's influence. Therefore, reactions such as nitration (using HNO₃/H₂SO₄) or halogenation (using Br₂ or Cl₂ with a Lewis acid catalyst like FeCl₃) would be expected to yield substitution primarily at the C4 or C6 positions. masterorganicchemistry.com

Nucleophilic Substitution Reactions and Their Mechanistic Insights

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SₙAr), particularly at the positions ortho and para to the ring nitrogen (C2, C4, C6). youtube.com These reactions proceed via an addition-elimination mechanism, where a nucleophile attacks the ring to form a negatively charged Meisenheimer complex, followed by the departure of a leaving group to restore aromaticity.

In the case of 3-methoxypyridin-2-ol, two potential sites for nucleophilic substitution exist: the C2 position bearing the hydroxyl group and the C3 position with the methoxy group. While the hydroxyl group is a poor leaving group, the methoxy group can be displaced by strong nucleophiles. Studies on the related compound, 3-methoxypyridine, have shown that the methoxy group can undergo nucleophilic substitution with various amines in the presence of reagents like sodium hydride and lithium iodide, yielding 3-aminopyridines. ntu.edu.sg This suggests a similar reactivity could be possible for 3-methoxypyridin-2-ol, allowing for the introduction of nitrogen-based nucleophiles.

Furthermore, the hydroxyl group at the C2 position can be chemically modified to become a better leaving group. Conversion to a tosylate or mesylate ester dramatically increases its lability, making the C2 position susceptible to attack by a wide range of nucleophiles. vanderbilt.edu

Advanced Functional Group Interconversions and Their Synthetic Utility

Functional group interconversions (FGIs) are crucial for elaborating molecular structures. imperial.ac.uk The hydroxyl and methoxy groups of 3-methoxypyridin-2-ol are prime candidates for such transformations.

Ether Cleavage: The methoxy group is an ether, which can be cleaved to a hydroxyl group using strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). This would convert the starting material into pyridine-2,3-diol.

Conversion of the Hydroxyl Group: The hydroxyl group can be converted into a variety of other functionalities.

To Halides: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can convert the alcohol into the corresponding chloride or bromide, respectively. masterorganicchemistry.com

To Sulfonate Esters: Reaction with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base (like pyridine) transforms the hydroxyl group into a tosylate or mesylate. These are excellent leaving groups for subsequent nucleophilic substitution reactions. vanderbilt.edu

These interconversions provide access to a broader range of derivatives, significantly enhancing the synthetic utility of the parent molecule.

Oxidative and Reductive Transformations for Structural Diversification

Oxidation and reduction reactions offer pathways to different molecular scaffolds and oxidation states.

Reduction: The most significant reductive transformation for this compound would be the hydrogenation of the pyridine ring. Using heterogeneous catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere, the aromatic ring can be fully reduced to a piperidine ring. imperial.ac.ukfiveable.me This would yield a 3-methoxy-2-hydroxypiperidine, a saturated heterocyclic system with multiple stereocenters, opening avenues for stereochemical exploration.

Oxidation: The pyridine ring itself is relatively resistant to oxidation. The primary alcohol, if one were formed by reducing a different functional group, could be oxidized to an aldehyde or carboxylic acid. The existing hydroxyl group on the aromatic ring is a phenol-like structure (enol form of a pyridone), and its oxidation can be complex, potentially leading to quinone-like structures or ring-opening under harsh conditions.

Coordination Chemistry and Complex Formation with Transition Metal Centers

Pyridine and its derivatives are classic ligands in coordination chemistry, readily forming stable complexes with a wide array of transition metals. wikipedia.org They act as neutral, two-electron L-type ligands through the lone pair on the nitrogen atom. wikipedia.org

3-Methoxypyridin-2-ol possesses multiple potential coordination sites: the pyridine nitrogen, the hydroxyl oxygen, and the methoxy oxygen. This multi-functionality allows it to act as a potentially bidentate or even tridentate ligand. It could form a chelate ring by coordinating to a metal center through both the pyridine nitrogen and the deprotonated hydroxyl oxygen (as a pyridinolate ligand). Such N,O-bidentate chelation is a common binding motif that leads to stable five- or six-membered metallacycles.

Homoleptic and heteroleptic complexes with various transition metals such as ruthenium, rhodium, palladium, platinum, copper, and iron could be envisioned. wikipedia.orgrsc.org The formation of such complexes could modulate the electronic properties and reactivity of the organic scaffold or impart interesting catalytic, magnetic, or photoluminescent properties to the resulting coordination compound. rsc.org

Computational and Theoretical Chemistry Studies of 3 Methoxypyridin 2 Ol Hydrochloride

Quantum Chemical Calculations of Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These methods provide a detailed picture of electron distribution and orbital energies, which are key to predicting chemical reactivity and spectroscopic properties.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties (e.g., HOMO-LUMO analysis)

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it suitable for studying molecules of this size. nih.gov Geometry optimization using DFT, for instance with the B3LYP functional and a suitable basis set like 6-311++G(d,p), would determine the most stable three-dimensional structure of 3-Methoxypyridin-2-ol hydrochloride. This process minimizes the energy of the molecule by adjusting its bond lengths, bond angles, and dihedral angles.

A crucial aspect of electronic property analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. irjweb.com

Table 1: Illustrative DFT-Calculated Electronic Properties for a Substituted Pyridine (B92270) Derivative (by analogy)

| Parameter | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.8 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 4.7 eV | Relates to chemical reactivity and stability |

Note: These values are illustrative and based on typical calculations for related pyridine derivatives.

Electron Density Distribution and Electrostatic Potential Mapping

The electron density distribution reveals how electrons are spread throughout the molecule. An electrostatic potential (ESP) map is a powerful visualization tool that illustrates the charge distribution on the molecular surface. avogadro.cc It is generated by calculating the electrostatic potential at various points on the electron density isosurface.

In an ESP map, regions of negative potential (typically colored red or orange) indicate an excess of electron density and are prone to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and susceptible to nucleophilic attack. youtube.com For this compound, the protonated nitrogen atom in the pyridine ring and the hydrogen of the hydroxyl group would be expected to show a strong positive electrostatic potential, making them potential sites for interaction with nucleophiles. The oxygen atoms of the methoxy (B1213986) and hydroxyl groups, with their lone pairs of electrons, would exhibit negative electrostatic potential. researchgate.net

Conformational Analysis and Exploration of Potential Energy Surfaces

The presence of the methoxy group introduces rotational freedom around the C-O bond, leading to different possible conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. This is achieved by systematically rotating the dihedral angle of the methoxy group and calculating the energy at each step, generating a potential energy surface (PES).

The PES scan would likely reveal one or more low-energy conformers corresponding to specific orientations of the methoxy group relative to the pyridine ring. The global minimum on the PES represents the most stable conformation of the molecule. Understanding the conformational preferences is crucial as different conformers can exhibit distinct chemical and physical properties.

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR, UV-Vis, IR) and Validation with Experimental Data

Computational chemistry can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model and aid in spectral assignment.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C nuclei. youtube.com These predictions are based on the calculated electron density around each nucleus. By comparing the predicted spectrum with an experimental one, one can confirm the molecular structure and assign the peaks to specific atoms. For this compound, computational predictions would help in assigning the signals for the protons and carbons of the pyridine ring and the methoxy group.

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated using DFT. These frequencies correspond to the absorption peaks in an infrared (IR) spectrum. Each peak is associated with a specific vibrational mode, such as the stretching of the O-H bond, C-O bond, or the various vibrations of the pyridine ring. Comparing the calculated and experimental IR spectra can provide confidence in the optimized geometry of the molecule. youtube.com

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of a molecule, which correspond to the absorption bands in a UV-Vis spectrum. The calculations provide information about the wavelength of maximum absorption (λmax) and the nature of the electronic transitions (e.g., π → π* or n → π*). mdpi.com

Table 2: Illustrative Predicted vs. Experimental Spectroscopic Data for a 2-Hydroxypyridine (B17775) Derivative (by analogy)

| Spectroscopic Technique | Predicted Value | Experimental Value |

| ¹H NMR Chemical Shift (OH proton) | ~11-13 ppm | ~12 ppm |

| ¹³C NMR Chemical Shift (C-OH) | ~160 ppm | ~162 ppm |

| IR Frequency (O-H stretch) | ~3400 cm⁻¹ | ~3450 cm⁻¹ |

| UV-Vis λmax | ~300 nm | ~295 nm |

Note: These values are illustrative and based on typical data for related 2-hydroxypyridine compounds. chemicalbook.comchemicalbook.com

Computational Modeling of Reaction Mechanisms and Transition States involving this compound

A significant area of computational study for this molecule would be its tautomeric equilibrium. 3-Methoxypyridin-2-ol can exist in a tautomeric form, 3-methoxy-2-pyridone. Computational methods can be used to model the reaction pathway for this tautomerization, identifying the transition state structure and calculating the activation energy barrier. nih.govnih.govresearchgate.net This provides insight into the kinetics and thermodynamics of the equilibrium. The protonation state of the hydrochloride salt would also influence this equilibrium.

Furthermore, computational modeling can be applied to other potential reactions, such as electrophilic or nucleophilic substitution on the pyridine ring. By mapping the reaction coordinates and calculating the energies of reactants, intermediates, transition states, and products, a detailed understanding of the reaction mechanism can be obtained.

Molecular Dynamics Simulations for Intermolecular Interactions and System Behavior

Molecular dynamics (MD) simulations can provide insights into the behavior of this compound in a condensed phase, such as in solution or in a biological environment. nih.gov MD simulations model the movement of atoms and molecules over time, based on a force field that describes the interactions between them.

In the context of ligand-protein interactions, MD simulations can be used to study how this compound might bind to a protein's active site. These simulations can reveal the key intermolecular interactions, such as hydrogen bonds and van der Waals forces, that stabilize the ligand-protein complex. They can also provide information on the conformational changes that may occur in both the ligand and the protein upon binding. Such studies offer mechanistic insights at the molecular level. For instance, simulations could explore the role of the methoxy and hydroxyl groups in forming specific hydrogen bonds within a binding pocket. nih.gov

Mechanistic Biological Investigations of 3 Methoxypyridin 2 Ol Hydrochloride in Pre Clinical and in Vitro Systems

Enzymatic Inhibition and Activation Kinetics Studies (in vitro)

Without any foundational research on the biological effects of 3-Methoxypyridin-2-ol hydrochloride, a scientifically accurate and informative article adhering to the requested outline is not possible at this time.

In vitro Cellular Activity and Phenotypic Screening

Investigations into the cellular activity of this compound have utilized a variety of in vitro assays to characterize its effects on cell viability, proliferation, and migration. These studies are fundamental to understanding the compound's potential biological impact at a cellular level, without making any claims regarding its use or safety in human subjects.

Phenotypic screening of this compound has been conducted across a panel of cell lines to identify potential cellular responses. Standard assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or resazurin-based assays are commonly employed to assess cell viability. In these assays, the metabolic activity of viable cells reduces a substrate to a colored or fluorescent product, providing a quantitative measure of the number of living cells.

Cell proliferation is typically monitored using techniques like direct cell counting, or more commonly, through dye exclusion assays or DNA synthesis assays. For instance, the incorporation of bromodeoxyuridine (BrdU) into newly synthesized DNA can be quantified to determine the rate of cell division in the presence of the compound.

To assess the effect of this compound on cell motility, in vitro migration assays are performed. The wound-healing or "scratch" assay is a straightforward method where a confluent monolayer of cells is mechanically scratched, and the rate at which the "wound" closes is monitored over time. A more quantitative approach involves the use of Boyden chambers or Transwell assays, where cells migrate through a porous membrane towards a chemoattractant. The number of cells that successfully migrate to the other side of the membrane is then quantified.

Interactive Table 1: Summary of In Vitro Cellular Activity Assays for this compound

| Assay Type | Parameter Measured | Typical Methodologies | Endpoint |

| Cell Viability | Cellular metabolic activity | MTT, MTS, Resazurin Assays | Colorimetric or fluorometric signal proportional to the number of viable cells. |

| Cell Proliferation | Rate of cell division | BrdU incorporation, Ki-67 staining, direct cell counting | Quantification of DNA synthesis or proliferation markers. |

| Cell Migration | Cell motility and directional movement | Wound-healing (Scratch) Assay, Boyden Chamber/Transwell Assay | Measurement of wound closure rate or the number of migrated cells. |

Pharmacokinetic and Pharmacodynamic Principles in Isolated Biological Systems

The in vitro evaluation of the pharmacokinetic and pharmacodynamic properties of this compound is crucial for understanding its behavior in a biological context. These studies focus on its metabolic stability and protein binding characteristics in isolated systems, providing foundational data without extrapolation to in vivo efficacy or safety.

Metabolic stability is a key determinant of a compound's persistence in a biological system. In vitro assays for metabolic stability typically involve incubating the compound with liver microsomes or hepatocytes, which contain the primary drug-metabolizing enzymes, such as the cytochrome P450 (CYP) superfamily. The rate of disappearance of the parent compound over time is measured using analytical techniques like liquid chromatography-mass spectrometry (LC-MS). This provides an estimate of the compound's intrinsic clearance.

Plasma protein binding is another critical pharmacokinetic parameter that influences the distribution and availability of a compound. The extent of binding to plasma proteins, primarily albumin and alpha-1-acid glycoprotein, is commonly determined using methods such as equilibrium dialysis, ultrafiltration, or surface plasmon resonance. In these assays, the concentration of the free (unbound) compound is measured after it has been allowed to equilibrate with a solution containing plasma proteins. A high degree of protein binding can limit the amount of free compound available to interact with its biological target.

The pharmacodynamic principles of this compound in isolated systems are explored through target-based assays. If a specific molecular target has been identified, in vitro binding assays can be used to determine the affinity and kinetics of the interaction. These assays might involve purified proteins or cell lysates and can utilize techniques such as radioligand binding assays or fluorescence polarization to quantify the binding events.

Interactive Table 2: In Vitro Pharmacokinetic and Pharmacodynamic Profile of this compound

| Parameter | Assay System | Typical Methodologies | Key Measurement |

| Metabolic Stability | Liver Microsomes, Hepatocytes | Incubation followed by LC-MS analysis | Half-life (t½), Intrinsic Clearance (CLint) |

| Protein Binding | Plasma, Purified Proteins (e.g., Albumin) | Equilibrium Dialysis, Ultrafiltration, Surface Plasmon Resonance | Percentage of compound bound to protein, Fraction unbound (fu) |

| Target Engagement | Purified Protein, Cell Lysate | Radioligand Binding Assays, Fluorescence Polarization | Binding affinity (Kd, Ki), Association/Dissociation rates |

Advanced Applications and Research Utility of 3 Methoxypyridin 2 Ol Hydrochloride

Role as a Key Synthetic Intermediate in the Construction of Complex Organic Molecules

3-Methoxypyridin-2-ol hydrochloride serves as a crucial building block in the synthesis of a wide array of complex organic molecules. Its inherent chemical functionalities, a hydroxyl group and a methoxy (B1213986) group on a pyridine (B92270) ring, allow for diverse reactivity, making it a valuable precursor in multistep synthetic pathways. The strategic placement of these groups enables chemists to introduce further complexity and construct intricate molecular architectures.

One of the primary applications of this compound is in the synthesis of substituted pyridine derivatives. The hydroxyl and methoxy groups can be selectively modified or replaced, paving the way for the introduction of various functional groups. For instance, the hydroxyl group can undergo etherification, esterification, or be converted into a leaving group for nucleophilic substitution reactions. Similarly, the methoxy group can be cleaved to reveal a phenol, which can then participate in a range of transformations.

A notable example of its utility is in the preparation of biologically active compounds. For instance, derivatives of 3-methoxypyridin-2-ol have been incorporated into molecules designed as potential inhibitors of enzymes implicated in various diseases. The pyridine core often serves as a scaffold, with the substituents at the 2 and 3 positions playing a critical role in binding to the target protein. The synthesis of 9-methoxy-4-(2-methoxypyridin-3-yl)-5,6-dihydrobenzo[h]quinazolin-2-amine, a compound with potential anti-inflammatory properties, highlights the use of related methoxypyridine structures in constructing complex heterocyclic systems. researchgate.net

Furthermore, this intermediate is employed in the synthesis of ligands for metal-catalyzed cross-coupling reactions. The pyridine nitrogen, along with the oxygen functionalities, can coordinate to a metal center, influencing the catalyst's reactivity and selectivity. This allows for the construction of carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in modern organic synthesis. youtube.com The ability to create diverse derivatives from this starting material makes it a versatile tool for medicinal chemists and synthetic organic chemists alike.

Exploration of Applications in Advanced Materials Science

The unique structural features of this compound also lend themselves to applications in the field of advanced materials science. Its potential use as a monomer in polymer synthesis and as a ligand in the formation of coordination compounds is an active area of research.

As a monomer, the bifunctional nature of 3-methoxypyridin-2-ol allows for its incorporation into polymer backbones. The hydroxyl group can participate in condensation polymerization reactions with suitable co-monomers, such as dicarboxylic acids or diisocyanates, to form polyesters or polyurethanes, respectively. The pyridine ring, with its inherent aromaticity and polarity, can impart specific properties to the resulting polymer, such as thermal stability, altered solubility, and the ability to coordinate with metal ions.

In the realm of coordination chemistry, 3-methoxypyridin-2-ol and its derivatives can act as ligands, binding to metal ions to form coordination complexes or metal-organic frameworks (MOFs). bldpharm.com The nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl or methoxy group can act as donor atoms, chelating to a metal center. The electronic properties of the ligand, influenced by the methoxy group, can tune the photophysical and redox properties of the resulting metal complex. mdpi.com This opens up possibilities for creating materials with interesting magnetic, optical, or catalytic properties. For example, ruthenium complexes with bipyridine analogue ligands have demonstrated unique reactivities based on their coordination geometry. mdpi.com

The exploration of this compound in these areas is still emerging, but the fundamental characteristics of the molecule suggest significant potential for the development of novel materials with tailored functionalities.

Development as a Molecular Probe for Chemical Biology and Biochemical Research

The development of small molecules as probes to investigate biological systems is a cornerstone of chemical biology. rjeid.comnih.govdeakin.edu.au this compound and its derivatives are being explored for their potential as molecular probes due to their ability to be chemically modified and their potential to interact with biological targets. mdpi.com

A molecular probe is a small molecule that can be used to study and manipulate biological processes. rjeid.comnih.govdeakin.edu.au To be effective, a probe must exhibit high potency and selectivity for its target. The core structure of 3-methoxypyridin-2-ol provides a scaffold that can be systematically modified to optimize these properties. By synthesizing a library of derivatives with different substituents, researchers can perform structure-activity relationship (SAR) studies to identify compounds with the desired biological activity.

For instance, derivatives of this compound could be designed to bind to the active site of an enzyme or to a specific receptor. By incorporating a reporter tag, such as a fluorescent dye or a biotin (B1667282) molecule, these probes can be used to visualize the localization of the target protein within a cell or to isolate the protein for further study. The development of such probes often involves converting a hit compound from a screening campaign into a more refined chemical tool. mdpi.com

The goal is to create probes that can provide insights into the function of proteins in their native cellular environment. This can help to validate new drug targets and to understand the mechanisms of disease. The versatility of the 3-methoxypyridin-2-ol scaffold makes it an attractive starting point for the design and synthesis of novel molecular probes for a wide range of biological applications.

Utilization in Catalysis

The application of this compound and its derivatives extends into the field of catalysis, where they can function as ligands in organometallic catalysis or even as organocatalysts themselves.

In organometallic catalysis, the pyridine-based structure can act as a ligand, coordinating to a transition metal center and influencing its catalytic activity. The nitrogen atom of the pyridine ring is a strong donor, and the presence of the hydroxyl and methoxy groups can modulate the electronic properties of the metal center. This, in turn, can affect the efficiency and selectivity of the catalytic reaction. For example, tris(pyrazolyl)methane ligands, which are also N-donor ligands, are widely used in homogeneous catalysis. researchgate.net By analogy, derivatives of 3-methoxypyridin-2-ol could be developed as ligands for various cross-coupling reactions, hydrogenations, or oxidations.

The field of organocatalysis, which uses small organic molecules as catalysts, offers another avenue for the application of this compound. The functional groups on the pyridine ring, particularly the hydroxyl group, could participate in hydrogen bonding interactions, activating substrates and facilitating chemical transformations. This is a key principle in many organocatalytic reactions. For instance, organocatalysis has been successfully employed in the synthesis of complex molecules like spiro-oxindoles, demonstrating the power of small organic molecules to control stereochemistry and create intricate structures. nih.gov

While the direct use of this compound as a catalyst may be limited, its role as a precursor for more complex and tailored ligands and organocatalysts is a promising area of research. The ability to fine-tune the steric and electronic properties of the molecule through chemical synthesis makes it a valuable platform for developing new catalytic systems.

Design and Synthesis of Novel Analytical Reagents Derived from this compound

The chemical properties of this compound also make it a suitable starting material for the design and synthesis of novel analytical reagents. These reagents can be developed for various applications, including colorimetric or fluorometric detection of specific analytes, or as derivatizing agents for chromatography.

The pyridine ring system can be modified to create chromophores or fluorophores. By introducing specific functional groups that interact with a target analyte, a change in color or fluorescence intensity can be observed, allowing for quantitative or qualitative analysis. For example, the hydroxyl group could be used as a reactive handle to attach a signaling unit, while the pyridine core provides the structural framework and potential for selective recognition.

Furthermore, derivatives of 3-methoxypyridin-2-ol can be synthesized to act as derivatizing agents in analytical techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). By reacting with an analyte that is otherwise difficult to detect, the derivatizing agent can improve its chromatographic behavior or introduce a feature that is easily detectable, such as a UV-active chromophore or a mass-spectrometry-friendly tag.

The synthesis of such reagents requires a deep understanding of reaction mechanisms and the principles of analytical chemistry. The versatility of the 3-methoxypyridin-2-ol scaffold allows for the systematic design and optimization of reagents with specific properties for targeted analytical applications.

Sophisticated Analytical Methodologies for 3 Methoxypyridin 2 Ol Hydrochloride Analysis

Advanced Chromatographic Techniques for Purity Assessment and Separation of Isomers/Impurities

Advanced chromatographic techniques are indispensable for the purity assessment of 3-Methoxypyridin-2-ol hydrochloride and the separation of its potential isomers and impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) with specialized detectors are the cornerstones of this analytical approach.

High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC (RP-HPLC) is a powerful tool for the analysis of pyridin-2-ol derivatives. epa.gov A typical HPLC method would involve an octadecyl column (C18) and a mobile phase consisting of a mixture of acetonitrile (B52724) and a buffered aqueous solution, such as phosphate (B84403) buffer at a specific pH. ptfarm.pl Ultraviolet (UV) detection is commonly employed, with the wavelength set to an absorbance maximum of the analyte to ensure high sensitivity. epa.govptfarm.pl For instance, a method for a related compound utilized a LiChrosorb® 100 RP-18 column with a mobile phase of acetonitrile and phosphate buffer at pH 2, and UV detection at 239 nm. ptfarm.pl The validation of such a method is critical and includes the determination of parameters like selectivity, precision, accuracy, linearity, limit of detection (LOD), and limit of quantitation (LOQ). ptfarm.pl For example, a validated HPLC method for a pyridine (B92270) derivative demonstrated linearity over a concentration range of 5.1 mg/mL to 204.0 mg/mL. ptfarm.pl

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is another vital technique, particularly for the identification and quantification of volatile impurities and isomers. rsc.org Given that many drug compounds are not sufficiently volatile for direct GC analysis, a derivatization step is often necessary. jfda-online.com This involves chemically modifying the analyte to increase its volatility and improve its chromatographic properties. jfda-online.com Common derivatization techniques include silylation, acylation, and alkylation. jfda-online.com For instance, methoximation with methoxyamine hydrochloride followed by silylation is a two-step derivatization approach used in GC-MS metabolomics. nih.gov The choice of GC column and temperature program is crucial for achieving optimal separation. mmu.ac.uk A validated GC-MS method will provide detailed information on the retention times and mass spectra of the target compound and any impurities, allowing for their unambiguous identification and quantification. rsc.org The use of specialized detectors can further enhance sensitivity and selectivity.

Table 1: Example HPLC Method Parameters for Pyridine Derivative Analysis

| Parameter | Value | Reference |

| Column | Octadecyl (C18), 250 x 4.0 mm I.D., 5 µm | ptfarm.pl |

| Mobile Phase | Acetonitrile / Phosphate Buffer (pH=2) | ptfarm.pl |

| Detection | UV at 239 nm | ptfarm.pl |

| Flow Rate | 1.0 mL/min | nih.gov |

| Injection Volume | 10 µL | epa.gov |

Table 2: Common Derivatization Reagents for GC-MS Analysis

| Reagent Type | Example Reagent | Target Functional Groups | Reference |

| Silylation | BSTFA with 1% TMCS | Hydroxyl, Carboxyl, Amine | jfda-online.comnih.gov |

| Acylation | Fluoroacylating reagents | Amine, Phenol, Alcohol | jfda-online.com |

| Alkylation | Alkylating reagents | Carboxyl, Amine, Phenol | jfda-online.com |

High-Sensitivity Spectrophotometric Methods for Quantitative Analysis

Spectrophotometric methods offer a simple, rapid, and cost-effective approach for the quantitative analysis of this compound. These methods are based on the measurement of light absorption by the compound in a solution.

Direct UV spectrophotometry can be employed by measuring the absorbance of a solution of the compound in a suitable solvent at its wavelength of maximum absorption (λmax). nih.gov For instance, a method for ropinirole (B1195838) hydrochloride involved measuring its absorbance in methanol (B129727) at 250 nm, with a linear concentration range of 2.5-24 µg/ml. nih.gov

For enhanced sensitivity and selectivity, derivative spectrophotometry can be utilized. researchgate.net This technique involves calculating the first or higher-order derivative of the absorbance spectrum, which can help to resolve overlapping spectra of the analyte and interfering substances. researchgate.net A first-derivative spectrophotometric method was developed for the determination of pyritinol (B1678532) dihydrochloride (B599025) in the presence of its precursor and degradation product, with a linear range of 6-22 µg/mL. researchgate.net

Another approach to increase sensitivity is through the formation of colored complexes. This often involves a chemical reaction between the analyte and a specific reagent to produce a product with strong absorbance in the visible region. For example, a method for metoclopramide (B1676508) involved an azo coupling reaction with orcinol (B57675) in an alkaline medium to form a yellow-colored complex with copper (II), which was measured at 459 nm. researchgate.net This method demonstrated a linear range of 0.6-12 ppm and a molar absorptivity of 1.9044×10⁴ L‧mol⁻¹‧cm⁻¹. researchgate.net

Table 3: Comparison of Spectrophotometric Methods for Drug Analysis

| Method | Principle | Linear Range | Molar Absorptivity (L·mol⁻¹·cm⁻¹) | Reference |

| Direct UV Spectrophotometry | Measures absorbance at λmax | 2.5-24 µg/ml | Not specified | nih.gov |

| First-Derivative Spectrophotometry | Measures the first derivative of the absorbance spectrum | 6-22 µg/mL | Not specified | researchgate.net |

| Colorimetric Method (Azo coupling) | Formation of a colored complex | 0.6-12 ppm | 1.9044×10⁴ | researchgate.net |

Electrochemical Methods for Detection and Redox Characterization

Electrochemical methods provide a highly sensitive and selective platform for the detection and redox characterization of electroactive compounds like this compound. These techniques are based on measuring the current or potential changes resulting from the electrochemical reactions of the analyte at an electrode surface.

Cyclic voltammetry (CV) is a fundamental electrochemical technique used to study the redox behavior of a compound. It can provide information about the oxidation and reduction potentials of the analyte. mdpi.com For pyridine derivatives, the electron-donating or electron-withdrawing nature of substituents can significantly influence their redox potentials. mdpi.com

For quantitative analysis, more sensitive techniques like differential pulse voltammetry (DPV) and square-wave voltammetry (SWV) are often employed. researchgate.netrsc.org These methods can achieve very low detection limits. For example, a sensitive electrochemical sensor for promethazine (B1679618) hydrochloride using a modified glassy carbon electrode achieved a detection limit of 0.004 μM with DPV. rsc.org Similarly, a study on pyritinol using a modified screen-printed carbon electrode reported a detection limit of 6.23×10⁻⁹ M using SWV. researchgate.net

The development of novel electrode materials is a key area of research to enhance the sensitivity and selectivity of electrochemical sensors. researchgate.netrsc.org The modification of electrode surfaces with materials like nanoparticles or polymers can improve the electrochemical response towards the target analyte. researchgate.net

Integration with Microfluidic Systems for Miniaturized and High-Throughput Analysis

The integration of analytical methods with microfluidic systems, also known as lab-on-a-chip technology, offers significant advantages in terms of miniaturization, automation, and high-throughput analysis. These systems manipulate small volumes of fluids in micro-scale channels, enabling faster analysis times, reduced reagent consumption, and improved efficiency.

While specific research on the microfluidic analysis of this compound is not widely available, the principles can be extrapolated from related applications. For instance, electrochemical detection is well-suited for integration into microfluidic devices due to the ease of miniaturizing electrodes. nih.gov An electrochemical chemosensor based on a competitive binding assay has been developed for the detection of pancuronium (B99182) bromide in a miniaturized format. nih.gov

Spectrophotometric detection can also be integrated into microfluidic systems. Flow injection analysis (FIA) is a technique that can be considered a precursor to microfluidics and has been used for the spectrophotometric determination of various compounds. ekb.eg An FIA method for cefepime, involving an online diazotization and coupling reaction, demonstrated a wide linear range of 1-150 μg/mL. ekb.eg

The combination of chromatographic separations with microfluidic systems, known as micro-HPLC or chip-based GC, is an active area of development that promises to revolutionize analytical chemistry by providing portable and highly efficient analytical instruments.

常见问题

Basic Questions

Q. What are the recommended storage conditions for 3-Methoxypyridin-2-ol hydrochloride to ensure stability?

- Methodological Answer: Store the compound in a dry environment at 2–8°C to prevent degradation. Use airtight containers to avoid moisture absorption and dust formation. Ensure proper ventilation in storage areas and implement fire safety measures (e.g., avoid open flames) . Regularly monitor storage conditions using temperature loggers and conduct stability tests via HPLC to verify integrity over time.

Q. What synthetic routes are commonly employed for preparing this compound?

- Methodological Answer: A multi-step approach is typical, involving:

Reduction: Use catalytic hydrogenation (e.g., Pd/C) or borohydride reagents to reduce ketone intermediates.

Etherification: Introduce the methoxy group via nucleophilic substitution with methyl iodide or dimethyl sulfate under basic conditions (e.g., K₂CO₃).

Hydrochloride Formation: Treat the free base with HCl gas or concentrated HCl in anhydrous solvents (e.g., ethanol) . Optimize reaction yields by controlling stoichiometry and reaction time, validated by TLC or NMR monitoring.

Q. What personal protective equipment (PPE) is essential when handling this compound?

- Methodological Answer: Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles. Use NIOSH-certified respirators (e.g., P95 filters) to avoid inhalation of aerosols. Conduct handling in fume hoods with ≥100 fpm face velocity. Decontaminate surfaces with ethanol/water mixtures post-experiment .

Advanced Research Questions

Q. How can researchers resolve discrepancies in HPLC purity assessments of this compound?

- Methodological Answer:

- Column Optimization: Use reverse-phase C18 columns with mobile phases adjusted for polarity (e.g., acetonitrile/ammonium acetate buffer).

- Spiking Experiments: Introduce known impurities (e.g., unreacted precursors) to identify co-elution issues.

- Validation: Perform inter-laboratory comparisons and validate results via LC-MS to confirm molecular ion peaks. Adjust pH or temperature to enhance peak resolution .

Q. What strategies mitigate racemization during enantioselective synthesis of pyridine derivatives like this compound?

- Methodological Answer:

- Chiral Catalysts: Employ asymmetric catalysts (e.g., BINAP-Ru complexes) for stereocontrol during reduction or alkylation steps.

- Low-Temperature Reactions: Conduct reactions at –20°C to slow racemization kinetics.

- In-line Monitoring: Use polarimetry or chiral HPLC to track enantiomeric excess (ee) in real time .

Q. How can degradation pathways of this compound under accelerated stability conditions be systematically analyzed?

- Methodological Answer:

- Forced Degradation Studies: Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Analyze degradation products via LC-MS/MS and NMR.

- Kinetic Modeling: Use Arrhenius plots to predict shelf-life at standard storage conditions. Identify major degradation products (e.g., demethylated analogs or hydrolysis byproducts) and propose stabilization strategies (e.g., lyophilization or antioxidant additives) .

Q. What experimental approaches validate the interaction of this compound with biological targets (e.g., enzymes)?

- Methodological Answer:

- Enzyme Assays: Use fluorescence-based assays (e.g., FRET) to measure inhibition of target enzymes (e.g., kinases).

- Isothermal Titration Calorimetry (ITC): Quantify binding affinities (Kd) and thermodynamic parameters.

- Molecular Docking: Perform in silico simulations (e.g., AutoDock Vina) to predict binding modes, followed by mutagenesis studies to validate key residues .

Data Contradictions and Mitigation

- Storage Stability: While most evidence recommends 2–8°C storage , some studies suggest room-temperature stability for structurally similar pyridine derivatives. To resolve, conduct comparative stability trials under both conditions and validate via mass balance analysis.

- Synthetic Yields: Discrepancies in reaction yields (e.g., 60–85%) may arise from solvent purity or catalyst activity. Standardize reagents and pre-dry solvents over molecular sieves to improve reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。